molecular formula C11H12BrNO4 B2686561 2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide CAS No. 590357-01-0

2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide

Cat. No. B2686561
CAS RN: 590357-01-0
M. Wt: 302.124
InChI Key: HPGNIWDIBHPWNQ-UHFFFAOYSA-N
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Description

“2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C11H12BrNO4 . It has a molecular weight of 302.12 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO4/c1-2-16-9-4-7 (5-14)3-8 (12)11 (9)17-6-10 (13)15/h3-5H,2,6H2,1H3, (H2,13,15) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of “2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide” is 484.9±45.0 °C . The compound has a predicted density of 1.517±0.06 g/cm3 . The pKa value is predicted to be 15.15±0.40 .

Scientific Research Applications

Synthesis and Pharmacological Assessment

A study focused on the synthesis of novel acetamide derivatives, including compounds structurally related to 2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. These compounds were synthesized through a multi-step reaction sequence, starting from the Leuckart reaction, with the structural assignments confirmed by various spectroscopic analyses. Some of the synthesized compounds showed activities comparable to standard drugs due to the presence of bromo and other groups at specific positions on the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation in Drug Synthesis

Another study reported the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs. This process employed Novozym 435 as a catalyst, exploring various acyl donors and reaction conditions to optimize the synthesis. The findings have implications for the efficient production of intermediates like 2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide in the natural synthesis of important pharmaceuticals (Magadum & Yadav, 2018).

Environmental and Analytical Chemistry

Research into the degradation of acetaminophen by UV/H2O2 treatment assessed the influence of bromide ions, related to compounds like 2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide, on the process. The study found that bromide ions can both inhibit and enhance degradation rates under different conditions, suggesting the complexity of brominated compounds' behavior in environmental processes (Li, Song, Fu, Tsang, & Yang, 2015).

Natural Antioxidants from Marine Sources

A discovery from marine red algae, Rhodomela confervoides, included nitrogen-containing bromophenols structurally related to 2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide. These compounds demonstrated potent antioxidant activities, indicating potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Safety And Hazards

For safety information and potential hazards associated with “2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGNIWDIBHPWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide

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